molecular formula C16H9BrF2S B8632520 5-Bromo-2,3-bis(4-fluorophenyl)thiophene CAS No. 83599-53-5

5-Bromo-2,3-bis(4-fluorophenyl)thiophene

Cat. No. B8632520
Key on ui cas rn: 83599-53-5
M. Wt: 351.2 g/mol
InChI Key: BRVMXKDGQVEXMJ-UHFFFAOYSA-N
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Patent
US04381311

Procedure details

A solution of 2,3-bis(4-fluorophenyl)thiophene (272 mg, 1 mmole) in 3 ml methylene chloride was diluted with 3 ml glacial acetic acid and cooled to 10°. A solution of 0.5 M bromine in acetic acid (1.1 ml) was added. After 21/2 hours an additional portion of bromine in acetic acid (1.1 ml) was added. After a total rection time of 51/2 hours, the reaction mixture was concentrated in vacuo.
Quantity
272 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.1 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[S:9][CH:10]=[CH:11][C:12]=2[C:13]2[CH:18]=[CH:17][C:16]([F:19])=[CH:15][CH:14]=2)=[CH:4][CH:3]=1.[Br:20]Br>C(Cl)Cl.C(O)(=O)C>[Br:20][C:10]1[S:9][C:8]([C:5]2[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=2)=[C:12]([C:13]2[CH:18]=[CH:17][C:16]([F:19])=[CH:15][CH:14]=2)[CH:11]=1

Inputs

Step One
Name
Quantity
272 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)C=1SC=CC1C1=CC=C(C=C1)F
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Name
Quantity
1.1 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Name
Quantity
1.1 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 10°
CONCENTRATION
Type
CONCENTRATION
Details
After a total rection time of 51/2 hours, the reaction mixture was concentrated in vacuo
Duration
2 h

Outcomes

Product
Name
Type
Smiles
BrC=1SC(=C(C1)C1=CC=C(C=C1)F)C1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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